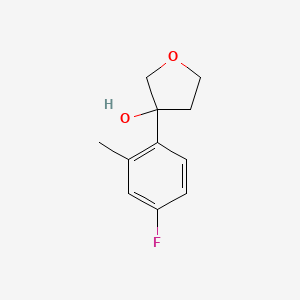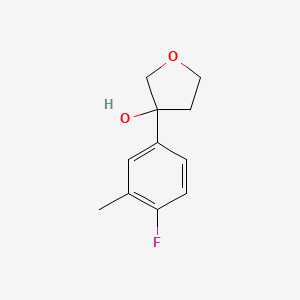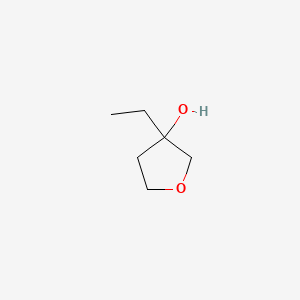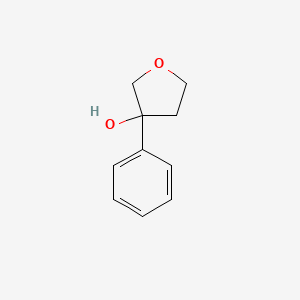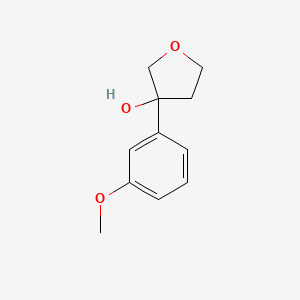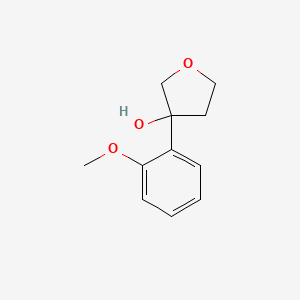
3-(2-Methoxyphenyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyphenyl)oxolan-3-ol is an organic compound that belongs to the class of oxolanes It features a methoxyphenyl group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)oxolan-3-ol typically involves the reaction of 2-methoxyphenyl derivatives with oxirane or other suitable epoxides under acidic or basic conditions. One common method is the ring-opening of epoxides in the presence of a nucleophile, such as a phenol derivative, under acidic conditions. The reaction can be catalyzed by acids like sulfuric acid or Lewis acids such as boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product. Additionally, purification steps like distillation or recrystallization are employed to obtain the final compound in high purity.
化学反应分析
Types of Reactions
3-(2-Methoxyphenyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-(2-Methoxyphenyl)oxolan-3-one.
Reduction: Formation of 3-(2-Methoxyphenyl)tetrahydrofuran.
Substitution: Formation of halogenated derivatives such as 3-(2-Bromomethoxyphenyl)oxolan-3-ol.
科学研究应用
3-(2-Methoxyphenyl)oxolan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 3-(2-Methoxyphenyl)oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxolane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(2-Hydroxyphenyl)oxolan-3-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(2-Chlorophenyl)oxolan-3-ol: Contains a chlorine atom instead of a methoxy group.
3-(2-Methylphenyl)oxolan-3-ol: Features a methyl group instead of a methoxy group.
Uniqueness
3-(2-Methoxyphenyl)oxolan-3-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in proteins.
属性
IUPAC Name |
3-(2-methoxyphenyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-5-3-2-4-9(10)11(12)6-7-14-8-11/h2-5,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQLJECUMLRQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
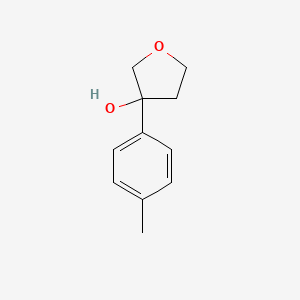
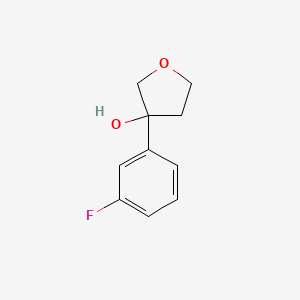
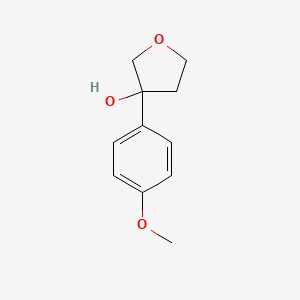
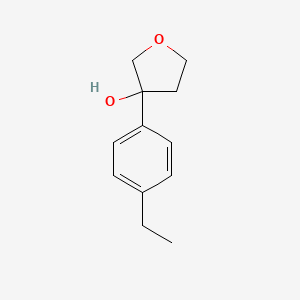
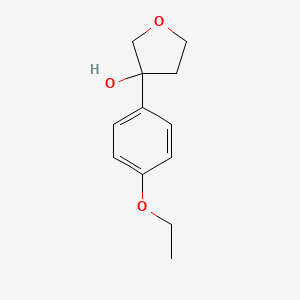
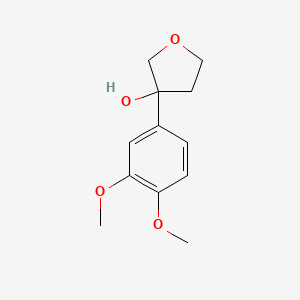
![3-[3-(Trifluoromethyl)phenyl]oxolan-3-ol](/img/structure/B7861718.png)
![3-[4-(Trifluoromethyl)phenyl]oxolan-3-ol](/img/structure/B7861724.png)
